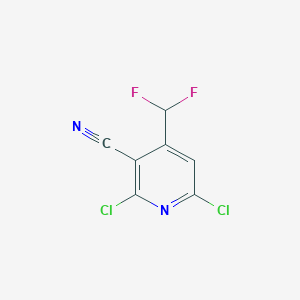

2,6-Dichloro-4-(difluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

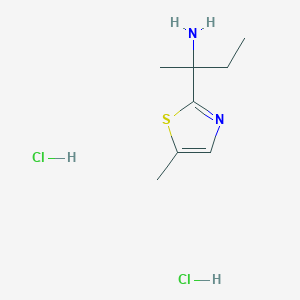

“2,6-Dichloro-4-(difluoromethyl)nicotinonitrile” is a chemical compound with the CAS Number: 960293-93-0. It has a molecular weight of 223.01 . The IUPAC name for this compound is 2,6-dichloro-4-(difluoromethyl)nicotinonitrile .

Molecular Structure Analysis

The InChI code for “2,6-Dichloro-4-(difluoromethyl)nicotinonitrile” is 1S/C7H2Cl2F2N2/c8-5-1-3(7(10)11)4(2-12)6(9)13-5/h1,7H . The InChI key is OMDNWHGGEZMSFS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C in an inert atmosphere . It is available in solid or liquid form .Applications De Recherche Scientifique

Highly Regioselective Palladium-Catalyzed C2-Amination

This application involves the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile. The process involves coupling with N-acetyl-masked aminoarenes to prevent overreaction in cross-coupling, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds after in-situ deprotection. This method demonstrates the scope and limitations of using dichloronicotinonitrile in selective chemical synthesis (Delvare, Koza, & Morgentin, 2011).

Synthesis of Nicotinonitrile Derivatives

Research on microwave-assisted synthesis has led to the development of nicotinonitrile and/or arene-linked bis(thiazoles) possessing chromene units. This one-pot protocol involves the reaction of salicylaldehydes, 2-cyanoethanethioamide, and bis(α-haloketone), showing promising antibacterial activity against Staphylococcus aureus and Enterococcus faecalis strains. This application highlights the potential of 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile derivatives in the field of antibacterial agents (Mekky & Sanad, 2022).

Synthesis and Photophysical Studies

The synthesis and photophysical properties of new luminescent nicotinonitrile derivatives have been explored. A specific study focused on 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, investigating its crystal structure, DFT, and photophysical characteristics for potential applications in blue light-emitting materials. This research demonstrates the utility of dichloronicotinonitrile derivatives in developing materials with specific optical properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Environmental Applications

The degradation of environmental pollutants has been studied using derivatives of 2,6-Dichloro-4-(difluoromethyl)nicotinonitrile. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes involving magnetic copper ferrite nanoparticles highlights the potential environmental remediation applications of these compounds (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Propriétés

IUPAC Name |

2,6-dichloro-4-(difluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2N2/c8-5-1-3(7(10)11)4(2-12)6(9)13-5/h1,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDNWHGGEZMSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(difluoromethyl)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B2851532.png)

![3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2851535.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2851541.png)

![N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2851543.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)

![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)